molecular formula C8H14O4 B3256048 (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone CAS No. 263164-11-0

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone

Cat. No.: B3256048
CAS No.: 263164-11-0
M. Wt: 174.19 g/mol
InChI Key: WAKZHTQDXDWBNA-MLWJPKLSSA-N
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Description

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone is an organic compound with a unique structure that includes a gamma-butyrolactone ring substituted with an ethoxyethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The process may involve purification steps such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Butyl-4-hydroxyphthalide: Another compound with a similar lactone ring structure but different substituents.

    Pladienolides: A class of compounds with lactone rings that have shown potential in cancer treatment.

Uniqueness

(3S)-3-(1-Ethoxyethoxy)-gamma-butyrolactone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers

Properties

IUPAC Name

(4S)-4-(1-ethoxyethoxy)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-10-6(2)12-7-4-8(9)11-5-7/h6-7H,3-5H2,1-2H3/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKZHTQDXDWBNA-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)O[C@H]1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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